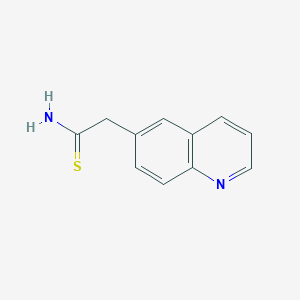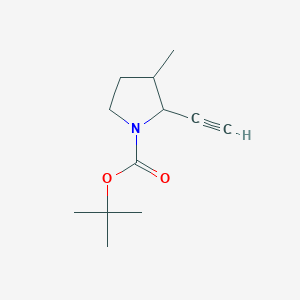
(R)-1-(3-Methylpyridin-4-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(3-methylpyridin-4-yl)ethan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a methyl group at the 3-position and an ethanamine moiety at the 1-position
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine involves the reductive amination of 3-methylpyridine-4-carbaldehyde with ®-1-phenylethylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.
Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. This method may employ chiral ligands and transition metal catalysts to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Imines, oximes
Reduction: Secondary amines
Substitution: Substituted amines
科学研究应用
(1R)-1-(3-methylpyridin-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
(1S)-1-(3-methylpyridin-4-yl)ethan-1-amine: The enantiomer of the compound, differing in stereochemistry.
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine: A similar compound with a chlorine substituent instead of a methyl group.
(1R)-1-(3-methylpyridin-2-yl)ethan-1-amine: A regioisomer with the methyl group at the 2-position.
Uniqueness: (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and chemical reactivity
属性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
(1R)-1-(3-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-10-4-3-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
InChI 键 |
FCJFFSRMXWPYIQ-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(C=CN=C1)[C@@H](C)N |
规范 SMILES |
CC1=C(C=CN=C1)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


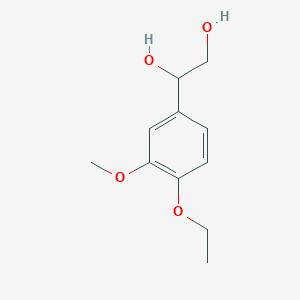
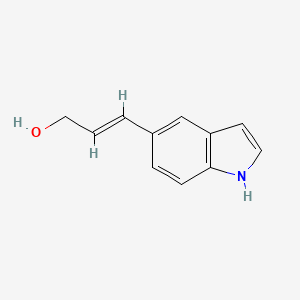
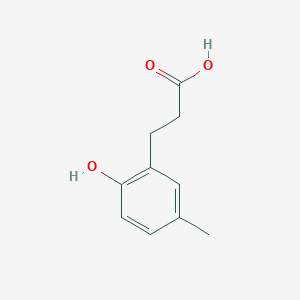
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
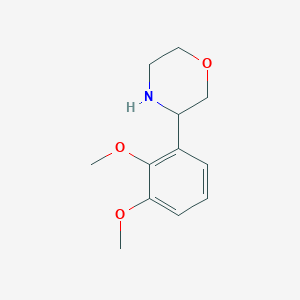
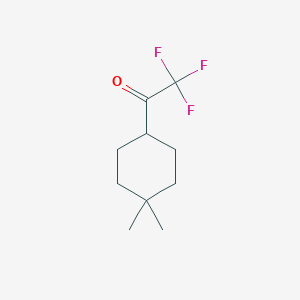
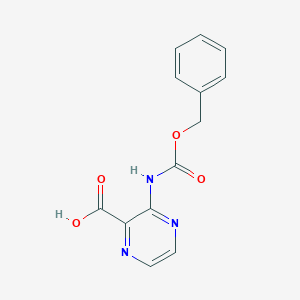
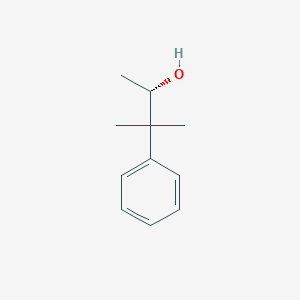

![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
